Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)-
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Overview
Description
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions, often in solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)- has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphatases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases involved in the phosphorylation of key proteins, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine derivatives
- Thiazolopyrimidine derivatives
- Fluorophenyl-substituted heterocycles
Uniqueness
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-fluorophenyl)- stands out due to its unique combination of a pyrazolo and thiazolo fused ring system with a fluorophenyl substitution. This structural arrangement imparts distinct pharmacological properties, making it more potent and selective compared to other similar compounds. Its ability to inhibit specific enzymes and pathways with high affinity makes it a valuable compound for drug development.
Properties
CAS No. |
152423-18-2 |
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Molecular Formula |
C13H7FN4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |
InChI |
InChI=1S/C13H7FN4S2/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17) |
InChI Key |
KOTHELHSWVHJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=S)N23)F |
Origin of Product |
United States |
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